An In-depth Technical Guide to 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone
An In-depth Technical Guide to 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, a substituted benzophenone of interest in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from foundational chemical principles and data on analogous structures to present its chemical properties, a plausible synthetic route, and its potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded perspective on the potential of this compound as a scaffold for novel therapeutic agents.
Introduction: The Architectural Significance of Substituted Benzophenones
The benzophenone scaffold is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2] The diaryl ketone structure offers a versatile template that can be functionalized to modulate a wide array of pharmacological properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Furthermore, the incorporation of a piperidine moiety, a privileged scaffold in drug design, can enhance a compound's pharmacokinetic profile and introduce crucial interactions for receptor binding.[4][5]
4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone integrates these key structural features, making it a compound of considerable interest for the development of novel therapeutics. This guide will explore the synthesis, properties, and potential applications of this molecule, drawing upon established synthetic methodologies and the known biological activities of related compounds.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (4-Chloro-2-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone | Inferred |
| CAS Number | 898773-59-6 | [6][7][] |
| Molecular Formula | C₁₉H₁₉ClFNO | [6][7] |
| Molecular Weight | 331.81 g/mol | [6] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and methanol; sparingly soluble in water. | Inferred |
| Melting Point | Not determined; likely in the range of other substituted benzophenones. | Inferred |
Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone can be logically approached through a multi-step process, culminating in a Friedel-Crafts acylation followed by the introduction of the piperidinomethyl group.
Proposed Synthetic Pathway
A plausible synthetic route involves two key transformations:
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Friedel-Crafts Acylation: The synthesis of the benzophenone core is most effectively achieved via a Friedel-Crafts acylation.[9][10] In this reaction, a substituted benzoyl chloride is reacted with a suitable aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12]
-
Aminomethylation: The piperidinomethyl group can be introduced onto the benzophenone scaffold through a Mannich-type reaction or by nucleophilic substitution of a pre-functionalized benzophenone.
Caption: Proposed synthetic workflow for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.
Detailed Experimental Protocol (Inferred)
Step 1: Synthesis of (4-Chloro-2-fluorophenyl)(2-methylphenyl)methanone (Friedel-Crafts Acylation)
-
To a stirred solution of 1-chloro-3-fluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl₃) portion-wise at 0°C.
-
Slowly add 2-methylbenzoyl chloride to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate benzophenone.
Step 2: Synthesis of (2-(Bromomethyl)phenyl)(4-chloro-2-fluorophenyl)methanone
-
Dissolve the product from Step 1 in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone
-
Dissolve the brominated intermediate from Step 2 in a suitable solvent (e.g., acetonitrile).
-
Add piperidine and a non-nucleophilic base (e.g., potassium carbonate) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the final product by column chromatography to obtain 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.
Potential Applications in Drug Development
The structural motifs present in 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone suggest its potential as a scaffold for various therapeutic applications.
Caption: Inferred structure-activity relationships of the core molecule.
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Anticancer and Anti-inflammatory Activity: The benzophenone scaffold is a known pharmacophore in a variety of anticancer and anti-inflammatory agents.[1][2][13] Halogenation, particularly at the para-position of the phenyl rings, has been shown to enhance these activities.[2]
-
Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs, including antipsychotics and analgesics.[4][14] Its presence can facilitate crossing the blood-brain barrier and provide key interactions with CNS receptors.
-
Enzyme Inhibition: Substituted benzophenones have been investigated as inhibitors of various enzymes, and the specific substitution pattern of this molecule could lend itself to targeted enzyme inhibition.[15]
Analytical Characterization (Predicted)
While experimental spectra are not available, the expected analytical data can be inferred from the molecular structure.
-
¹H NMR: The spectrum would be complex, with aromatic protons appearing in the range of 7.0-8.0 ppm. The methylene protons of the piperidinomethyl group would likely appear as a singlet around 3.5-4.0 ppm, and the piperidine ring protons would be visible in the aliphatic region (1.5-3.0 ppm).
-
¹³C NMR: The carbonyl carbon would be a key diagnostic peak, expected around 195 ppm. Aromatic carbons would resonate between 120-140 ppm, with those attached to halogens showing characteristic shifts. The carbons of the piperidine ring and the methylene bridge would appear in the upfield region.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1660-1680 cm⁻¹. C-H stretching of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. C-Cl and C-F stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 331.8, with a characteristic M+2 isotope peak for the chlorine atom. Fragmentation would likely involve cleavage of the piperidinomethyl group and the bond between the carbonyl group and the aromatic rings.
Safety and Handling
Specific toxicity data for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is not available. However, based on related benzophenone derivatives, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a synthetically accessible molecule that combines several structural features of high interest in medicinal chemistry. While direct biological data is currently lacking, its architectural components suggest a strong potential for applications in the development of novel anticancer, anti-inflammatory, and CNS-active agents. This guide provides a foundational understanding of this compound, offering a basis for future research and development endeavors. Further experimental validation of its synthesis and biological activity is warranted to fully explore its therapeutic potential.
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